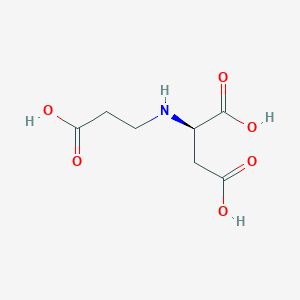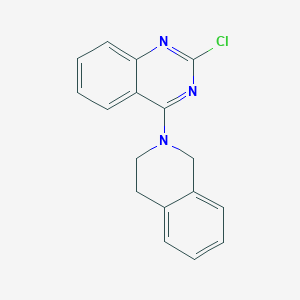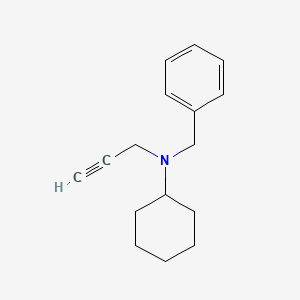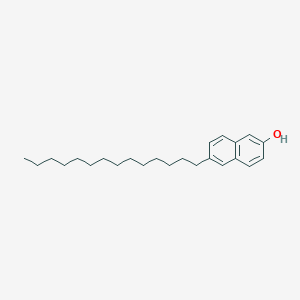
n-(2-Carboxyethyl)-d-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide N-(2-carboxyethyl)-D-aspartique : est un composé organique classé comme un acide aminocarboxylique. Il est un dérivé de l'acide aspartique, où le groupe amino est substitué par un groupe carboxylethyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide N-(2-carboxyethyl)-D-aspartique peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de l'acide aspartique avec l'acrylonitrile, suivie d'une hydrolyse. La réaction se produit généralement dans des conditions alcalines douces, en utilisant l'hydroxyde de sodium comme catalyseur. Le processus implique l'addition d'acrylonitrile à l'acide aspartique, formant un intermédiaire nitrile, qui est ensuite hydrolysé pour donner de l'acide N-(2-carboxyethyl)-D-aspartique.
Méthodes de production industrielle : La production industrielle de l'acide N-(2-carboxyethyl)-D-aspartique implique souvent une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour des rendements et une pureté plus élevés, avec un contrôle minutieux des conditions réactionnelles telles que la température, le pH et le temps de réaction. Le produit final est généralement purifié par cristallisation ou techniques chromatographiques.
Analyse Des Réactions Chimiques
Types de réactions : L'acide N-(2-carboxyethyl)-D-aspartique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carboxylethyle en groupe éthyle.
Substitution : Le groupe amino peut participer à des réactions de substitution, formant des dérivés avec différents groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les chlorures d'acyle ou les halogénures d'alkyle sont utilisés pour les réactions de substitution.
Principaux produits formés :
Oxydation : Formation de dérivés oxo.
Réduction : Formation de dérivés substitués par l'éthyle.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Chimie : L'acide N-(2-carboxyethyl)-D-aspartique est utilisé comme élément constitutif de la synthèse organique. Sa structure unique permet la création de molécules complexes grâce à diverses réactions chimiques.
Biologie : En recherche biologique, l'acide N-(2-carboxyethyl)-D-aspartique est étudié pour son rôle dans les voies métaboliques et son potentiel comme biomarqueur de certaines maladies.
Médecine : Le composé est étudié pour son potentiel thérapeutique dans le traitement des troubles neurologiques et comme précurseur pour le développement de médicaments.
Industrie : L'acide N-(2-carboxyethyl)-D-aspartique est utilisé dans la production de polymères biodégradables et comme agent chélatant dans divers procédés industriels.
Mécanisme d'action
Le mécanisme par lequel l'acide N-(2-carboxyethyl)-D-aspartique exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand pour certaines enzymes, modulant leur activité. Il peut également participer à des voies de signalisation, influençant les processus cellulaires tels que le métabolisme et l'expression des gènes.
Applications De Recherche Scientifique
Chemistry: N-(2-Carboxyethyl)-d-aspartic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: The compound is investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: this compound is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mécanisme D'action
The mechanism by which N-(2-Carboxyethyl)-d-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide N-(2-carboxyethyl)iminodiacétique : Un autre acide aminocarboxylique ayant des propriétés chélatantes similaires.
N-(2-carboxyethyl)chitosane : Un dérivé du chitosane avec une solubilité et une activité biologique accrues.
Unicité : L'acide N-(2-carboxyethyl)-D-aspartique est unique en raison de sa structure spécifique, qui permet des réactions chimiques et des applications diverses. Sa capacité à agir comme un agent chélatant et ses utilisations thérapeutiques potentielles le distinguent d'autres composés similaires.
Propriétés
Numéro CAS |
181645-09-0 |
|---|---|
Formule moléculaire |
C7H11NO6 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
(2R)-2-(2-carboxyethylamino)butanedioic acid |
InChI |
InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1 |
Clé InChI |
AINPCLWBWFSAQV-SCSAIBSYSA-N |
SMILES isomérique |
C(CN[C@H](CC(=O)O)C(=O)O)C(=O)O |
SMILES canonique |
C(CNC(CC(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)




![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)

![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)

![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
